molecular formula C5H11NO2 B3386935 1,3,6-Dioxazocane CAS No. 77738-97-7

1,3,6-Dioxazocane

Cat. No.: B3386935
CAS No.: 77738-97-7
M. Wt: 117.15 g/mol
InChI Key: WNZTUPZDDWBVIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6-Dioxazocane is a heterocyclic compound characterized by a six-membered ring containing two oxygen atoms and one nitrogen atom.

Mechanism of Action

Target of Action

1,3,6-Dioxazocane is primarily used in the synthesis of polymers, specifically polylactide (PLA) and polycarbonates . These polymers are widely used in various industries, including biomedical devices, tissue scaffolds, and degradable packaging .

Mode of Action

The compound interacts with its targets through a process known as controlled ring-opening copolymerization (ROCOP) of lactide (LA) and functionalized cyclic carbonate monomers . This process allows the formation of functionalized copolymers of PLA while retaining high crystallinity .

Biochemical Pathways

The biochemical pathways affected by this compound involve the stereocomplexation of PLA . This process enhances the thermal and mechanical properties of the resulting polymers compared to isotactic PLA . The compound also allows for the selective tailoring of thermomechanical properties and the incorporation of functionality into the polymer structures .

Pharmacokinetics

Its use in the synthesis of biodegradable and biocompatible polymers suggests that it may have favorable bioavailability characteristics .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of functionalized copolymers of PLA . These polymers remain crystalline up to 25 mol % carbonate content and are efficiently stereocomplexed with homopolymer PLA and copolymers of opposite chirality . Polymers with alkene and alkyne pendent handles can undergo efficient derivatization with thiol−ene click chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the controlled ring-opening copolymerization (ROCOP) process can be affected by the presence of other chemicals, temperature, and pH . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,6-Dioxazocane can be synthesized through the ring-closing reaction of diols with triphosgene. This method involves the reaction of diols with triphosgene under controlled conditions to form the cyclic structure . Another approach involves the radical ring-opening polymerization (RROP) of cyclic ketene acetals, which allows for the incorporation of functional groups within the polymer backbone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale ring-closing reactions using optimized conditions to ensure high yield and purity. The use of organocatalytic systems has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1,3,6-Dioxazocane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in polymer synthesis and other applications .

Comparison with Similar Compounds

Comparison: 1,3,6-Dioxazocane is unique due to its specific ring structure, which includes both oxygen and nitrogen atoms. This structural feature allows for greater versatility in chemical reactions and the formation of functionalized polymers. Compared to similar compounds like 2-Methylene-1,3-dioxepane and 2-Methylene-1,3,6-trioxocane, this compound offers enhanced properties such as increased hydrophilicity and the ability to form semi-crystalline polymers .

Properties

IUPAC Name

1,3,6-dioxazocane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-7-5-8-4-2-6-1/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZTUPZDDWBVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCOCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303591
Record name Tetrahydro-4H-1,3,6-dioxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77738-97-7
Record name Tetrahydro-4H-1,3,6-dioxazocine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77738-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-4H-1,3,6-dioxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,6-Dioxazocane
Reactant of Route 2
1,3,6-Dioxazocane
Reactant of Route 3
1,3,6-Dioxazocane
Reactant of Route 4
1,3,6-Dioxazocane
Reactant of Route 5
1,3,6-Dioxazocane
Reactant of Route 6
1,3,6-Dioxazocane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.